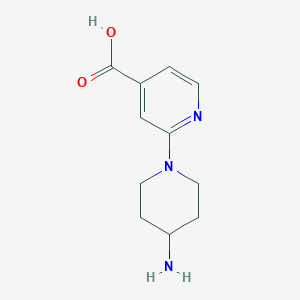

2-(4-aminopiperidin-1-yl)isonicotinic acid

Description

Contextualizing Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Drug Discovery

Pyridine and piperidine are six-membered nitrogen-containing heterocycles that are fundamental building blocks in the pharmaceutical industry. rsc.org The pyridine ring, an aromatic heterocycle, is a common feature in a multitude of drugs due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. Its derivatives have been explored as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. google.com

The piperidine ring, a saturated heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. rsc.org Its flexible, chair-like conformation allows it to act as a versatile scaffold, presenting substituents in well-defined spatial orientations for optimal interaction with biological targets. rsc.org The incorporation of piperidine moieties can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic profile. google.com

Significance of Isonicotinic Acid Derivatives as Pharmacophores

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives have a long-standing history in medicinal chemistry. google.com The isonicotinoyl core is present in several marketed drugs, including the anti-tuberculosis agent isoniazid (B1672263). nih.gov Derivatives of isonicotinic acid have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The carboxylic acid group can act as a key interaction point with biological targets, often serving as a hydrogen bond donor or acceptor, or forming salt bridges. The synthesis of isonicotinic acid hydrazide derivatives has been a significant area of research in the development of new therapeutic agents. researchgate.net

Role of Piperidine Scaffolds in Pharmaceutical Development

The piperidine scaffold is a cornerstone in the design of a vast number of commercialized drugs, including several blockbuster medications. researchgate.net Its ubiquity stems from its ability to serve as a versatile framework for constructing complex molecules with diverse biological activities. rsc.org Piperidine derivatives are found in drugs targeting the central nervous system, as well as in agents with antiaggregant, anticoagulant, antihistamine, and anticancer properties. researchgate.net The strategic substitution on the piperidine ring can fine-tune the pharmacological activity and selectivity of a drug candidate. The amino-piperidine moiety, in particular, is a valuable building block in the synthesis of pharmaceutically active compounds, as seen in the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.

Research Scope and Objectives for 2-(4-aminopiperidin-1-yl)isonicotinic Acid

Given the absence of extensive published research specifically on this compound, its potential in medicinal chemistry can be inferred from the well-documented activities of its constituent fragments. The primary research objective for this compound would be to synthesize and characterize it, followed by a systematic evaluation of its biological activities.

The research scope could encompass a broad range of therapeutic areas. Drawing from the known properties of isonicotinic acid derivatives, initial investigations could focus on its potential as an antimicrobial agent , particularly against mycobacterial strains. Furthermore, the prevalence of piperidine and pyridine scaffolds in central nervous system (CNS) active drugs suggests that this compound could be evaluated for its activity on various CNS targets. The presence of the aminopiperidine group also opens avenues for exploring its potential as an inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.

Future research would likely involve the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship (SAR). Modifications could include substitution on the pyridine ring, acylation of the amino group on the piperidine ring, and esterification of the carboxylic acid. These studies would aim to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead compound for further preclinical development.

Biological Activities of Related Heterocyclic Scaffolds

To provide context for the potential therapeutic applications of this compound, the following table summarizes the observed biological activities of various isonicotinic acid and piperidine derivatives.

| Compound Class | Example(s) | Observed Biological Activity |

| Isonicotinic Acid Hydrazides | Isoniazid | Antituberculosis nih.gov |

| Substituted Piperidines | 8-(3-aminopiperidin-1-yl)-xanthines | DPP-4 Inhibition |

| Pyridine Derivatives | Diarylpyrimidine Analogues | HIV-1 Reverse Transcriptase Inhibition google.com |

| Isonicotinic Acid Esters | Dexamethasone isonicotinate (B8489971) | Anti-inflammatory nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYBPMDIWWPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Isonicotinic Acid and Analogues

Precursor Synthesis and Intermediate Reactions

The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its core components: the isonicotinic acid derivative and the functionalized piperidine (B6355638) ring.

Isonicotinic Acid Derivatives as Core Building Blocks

Isonicotinic acid, also known as pyridine-4-carboxylic acid, serves as the foundational building block for the pyridine (B92270) portion of the target molecule. chempanda.com Its derivatives are widely used in the synthesis of pharmaceuticals and other bioactive compounds. nih.govresearchgate.netnih.gov The carboxylic acid group at the 4-position and the nitrogen atom in the ring influence its reactivity, making it a versatile precursor.

Common strategies for preparing isonicotinic acid itself include the oxidation of 4-picoline using reagents like nitric acid or potassium permanganate. chempanda.comgoogle.com For its incorporation into more complex structures, the isonicotinic acid is often converted into more reactive derivatives, such as esters or acid chlorides, to facilitate subsequent reactions. google.comgoogle.com For example, esterification is a common step before reaction with hydrazines to form isonicotinic acid hydrazides, which are themselves important intermediates in medicinal chemistry. google.comresearchgate.netnih.gov

The synthesis of analogues often involves starting with already substituted isonicotinic acids. The introduction of a leaving group, typically a halogen, at the 2-position of the pyridine ring is a critical step to enable the subsequent coupling with the piperidine moiety.

Table 1: Selected Isonicotinic Acid Derivatives and Their Synthetic Utility

| Derivative | Synthetic Purpose | Reference(s) |

| Isonicotinic acid | Starting material for more complex derivatives. | chempanda.comresearchgate.net |

| Ethyl isonicotinate (B8489971) | Intermediate for hydrazide formation and other coupling reactions. | google.com |

| Isonicotinic acid hydrazide | Precursor for various antimicrobial and antitubercular agents. | researchgate.netnih.gov |

| 2-Halo-isonicotinic acid | Activated precursor for nucleophilic aromatic substitution. | nih.gov |

Piperidine Ring Functionalization and Amination Strategies

The piperidine ring is a prevalent scaffold in drug discovery. researchgate.net Its synthesis and functionalization are well-established areas of organic chemistry. nih.gov Piperidine rings are often synthesized through the hydrogenation or reduction of corresponding pyridine derivatives, a process that can be catalyzed by various transition metals like palladium or rhodium. researchgate.netnih.govorganic-chemistry.org

For the target compound, a 4-amino-substituted piperidine is required. The introduction of the amino group can be achieved through several strategies:

Reductive Amination: A common method involves the reaction of a 4-piperidone (B1582916) with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a reducing agent.

From Pre-functionalized Rings: Synthesis can start from materials that already contain a nitrogen-based functional group at the 4-position, such as an oxime or a nitro group, which is then reduced to the desired amine.

Late-stage Functionalization: Advanced methods allow for the direct functionalization of C-H bonds on a pre-existing piperidine ring to introduce functionality, though introducing a primary amine at a specific position often requires multi-step sequences. acs.org

In many synthetic routes, the primary amino group of 4-aminopiperidine (B84694) is protected (e.g., as a carbamate) to prevent it from interfering with subsequent coupling reactions.

Key Synthetic Routes and Reaction Conditions

With the key precursors in hand, the assembly of the final molecule can proceed through various routes, each with specific considerations for reaction conditions and selectivity.

Direct Coupling Strategies for Amine-Pyridine Linkage

The formation of the C-N bond between the piperidine nitrogen and the C2 position of the isonicotinic acid ring is a pivotal step. A primary strategy for this is nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyridine ring that has been "activated" by an electron-withdrawing group and contains a good leaving group (e.g., F, Cl, Br) at the position where the substitution is desired.

The piperidine nitrogen acts as the nucleophile, displacing the leaving group on the pyridine ring. The efficiency of this coupling is highly dependent on the nature of the leaving group, the solvent, and the temperature. While classic methods like the Chichibabin reaction can directly aminate pyridine rings, they often lack regioselectivity and require harsh conditions. nih.gov Modern cross-coupling methods and phosphorus-mediated strategies offer more precise and milder alternatives for forming amine-pyridine linkages. nih.govnih.gov Some methods leverage the formation of intermediate phosphonium (B103445) salts to facilitate amination. nih.gov

Multistep Synthetic Pathways to Complex Architectures

Preparation of Precursors: Synthesize a 2-halo-isonicotinic acid derivative (e.g., an ester) and a 4-amino-piperidine with a protected amino group (e.g., N-Boc-4-aminopiperidine).

Coupling Reaction: Perform an SNAr reaction to couple the two fragments, forming the piperidinyl-pyridine core.

Deprotection and Hydrolysis: In the final steps, remove the protecting group from the 4-amino position on the piperidine ring and hydrolyze the ester group of the isonicotinic acid to yield the final carboxylic acid.

The synthesis of related analogues can involve similar multi-step pathways, where variations in either the pyridine or piperidine starting materials lead to a diverse range of final compounds. mdpi.com

Table 2: Example of a General Multistep Synthetic Approach

| Step | Reaction Type | Reactants | Key Conditions |

| 1 | SNAr Coupling | 2-chloro-isonicotinic acid methyl ester, N-Boc-4-aminopiperidine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), heat |

| 2 | Deprotection | Product from Step 1 | Strong acid (e.g., TFA or HCl) in a solvent like DCM |

| 3 | Hydrolysis | Product from Step 2 | Aqueous base (e.g., LiOH, NaOH) followed by acidification |

Chemo- and Regioselectivity in Target Compound Synthesis

Achieving high chemo- and regioselectivity is critical for an efficient synthesis.

Regioselectivity: The primary challenge is to ensure the piperidine ring attaches exclusively at the C2 position of the isonicotinic acid core. This is typically controlled by starting with a 2-halo-isonicotinic acid derivative. Direct functionalization of an unsubstituted pyridine ring is often difficult to control and can lead to mixtures of isomers. chemrxiv.org Chemo-enzymatic methods are emerging as a highly selective way to dearomatize pyridines and install substituents at specific positions, offering precise stereochemical control. nih.govacs.org

Chemoselectivity: This relates to the selective reaction of one functional group in the presence of others. During the coupling step, if the 4-amino group on the piperidine is not protected, it could potentially compete with the secondary piperidine amine in reacting with the pyridine ring. Therefore, the use of a protecting group on the primary amine is a common strategy to ensure that only the desired C-N bond is formed. The choice of reaction conditions for subsequent deprotection and hydrolysis steps must also be carefully selected to avoid unintended side reactions with other parts of the molecule.

Derivatization Strategies and Analogue Preparation

The preparation of analogues of 2-(4-aminopiperidin-1-yl)isonicotinic acid can be approached by systematically altering its distinct structural domains. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds. The primary amine offers a reactive handle for a variety of transformations, the piperidine ring can be substituted to alter conformation and lipophilicity, and the pyridine moiety can be functionalized to modulate electronic properties and target interactions.

The primary amino group on the piperidine ring is a highly versatile functional group for derivatization. Standard synthetic transformations can be employed to introduce a wide array of substituents, leading to the formation of amides, sulfonamides, and various N-alkylated products. These reactions are typically high-yielding and can be performed on a protected piperidine intermediate, such as 4-amino-1-Boc-piperidine, followed by deprotection. nih.gov

Common derivatization strategies include:

Acylation: The reaction of the amine with acylating agents like acid chlorides or anhydrides under basic conditions yields stable amide derivatives. nih.gov This strategy allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This modification introduces a different electronic and steric profile compared to amides. nih.gov

Reductive Amination: This powerful method allows for the mono- or di-alkylation of the primary amine. masterorganicchemistry.com The amine is reacted with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comwikipedia.org This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction can be performed with a wide range of carbonyl compounds, providing access to a vast library of N-substituted analogues. nih.govchim.it

The following table summarizes common methods for modifying the amine functionality.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Chlorides | Benzoyl chloride | Amide |

| Sulfonylation | Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamide |

| Reductive Amination (Alkylation) | Aldehydes / Ketones | 2-Phenylacetaldehyde | Secondary or Tertiary Amine |

Introducing substituents directly onto the carbon framework of the piperidine ring is a more complex synthetic challenge but offers significant opportunities to alter the molecule's three-dimensional shape, polarity, and metabolic stability. Strategies for achieving this can be broadly categorized into building the ring from functionalized precursors or direct functionalization of a pre-formed piperidine ring.

Synthesis from Substituted Precursors: A common approach involves the hydrogenation of substituted pyridines. For instance, a substituted fluoropyridine can undergo a dearomatization/hydrogenation process to yield all-cis-(multi)fluorinated piperidines. nih.govscientificupdate.com This method provides excellent control over the stereochemistry of the final product. Alternatively, the piperidine ring can be constructed from acyclic precursors through cyclization reactions. A Dieckmann condensation of an acyclic diester, for example, can be used to form a substituted piperidin-4-one, which serves as a key intermediate for further elaboration. beilstein-journals.org Ring-opening of activated cyclic precursors, such as N-benzyl-3-methyl-3,4-epoxi-piperidine, with nucleophiles provides another route to specifically substituted piperidines, such as cis-3-methyl-4-aminopiperidine derivatives. researchgate.netresearchgate.net

Direct C–H Functionalization: More recent advances in synthetic methodology allow for the direct functionalization of C–H bonds on the piperidine ring. These methods can provide access to analogues that are difficult to prepare via classical routes. Rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization at the C2, C3, or C4 positions, with the outcome often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov Photoredox catalysis has also emerged as a powerful tool for the α-amino C–H arylation of piperidines, proceeding with high diastereoselectivity. nih.gov These cutting-edge techniques represent a frontier in the synthesis of complex piperidine derivatives. researchgate.netacs.orgresearchgate.net

The table below outlines these strategic approaches to piperidine ring substitution.

| Synthetic Strategy | Key Transformation | Example Precursor/Reaction | Resulting Substitution Pattern |

|---|---|---|---|

| From Substituted Pyridines | Hydrogenation | Hydrogenation of a fluoropyridine | Fluorine substitution on the ring |

| Ring Construction | Dieckmann Condensation | Cyclization of an acyclic diester | Spirocyclic or alkyl-substituted |

| Ring Construction | Epoxide Ring-Opening | Nucleophilic opening of a piperidine epoxide | Alkyl and amino/amido substitution |

| Direct C-H Functionalization | Rh-Catalyzed C-H Insertion | Reaction with an aryldiazoacetate | Arylacetate group at C2, C3, or C4 |

The isonicotinic acid portion of the molecule provides two primary handles for chemical modification: the aromatic pyridine ring and the carboxylic acid functional group. nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when a good leaving group (such as a halogen) is present at the C2 or C4 position. wikipedia.org A synthetic strategy starting from a 2-chloroisonicotinic acid derivative would allow for the displacement of the chloride by a wide variety of nucleophiles. This SNAr reaction is a powerful method for introducing diverse functionality. libretexts.org Amines, alcohols, and thiols can all serve as effective nucleophiles, leading to the corresponding amino-, alkoxy-, or thio-substituted pyridine analogues. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. wikipedia.orgnih.gov

Modification of the Carboxylic Acid: The carboxylic acid group is readily converted into other functional groups. Standard condensation reactions can transform the acid into esters, amides, or hydrazides. researchgate.netresearchgate.netmdpi.com For example, coupling with various alcohols or amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or forming an acid chloride followed by reaction with a nucleophile can generate extensive libraries of derivatives. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds. nih.gov

The following table illustrates potential diversification pathways for the pyridine moiety.

| Modification Site | Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|---|

| Pyridine Ring (C2 position) | Nucleophilic Aromatic Substitution | Amines (e.g., Morpholine) | 2-Morpholinyl-isonicotinic acid derivative |

| Pyridine Ring (C2 position) | Nucleophilic Aromatic Substitution | Alcohols (e.g., Methanol) | 2-Methoxy-isonicotinic acid derivative |

| Carboxylic Acid | Esterification | Alcohols (e.g., Ethanol) | Ethyl isonicotinate derivative |

| Carboxylic Acid | Amidation | Amines (e.g., Benzylamine) | N-Benzyl isonicotinamide (B137802) derivative |

Spectroscopic Characterization and Structural Elucidation of 2 4 Aminopiperidin 1 Yl Isonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-(4-aminopiperidin-1-yl)isonicotinic acid, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure.

Based on the known chemical shifts of isonicotinic acid and piperidine (B6355638) derivatives, the expected ¹H NMR spectrum would feature distinct signals for the protons on the pyridine (B92270) ring and the piperidine ring. The three aromatic protons of the isonicotinic acid moiety would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would be found in the upfield region, with the protons adjacent to the nitrogen atoms showing characteristic shifts. The methine proton at the C4 position of the piperidine ring, attached to the amino group, would also have a distinct chemical shift.

In a patent describing the synthesis of the closely related methyl ester, methyl 2-(4-aminopiperidin-1-yl)isonicotinate, the following ¹H NMR data was reported (400 MHz, DMSO-d₆): δ 1.25-1.38 (m, 2H), 1.70-1.78 (m, 2H), 2.80-2.90 (m, 3H), 3.79 (s, 3H), 4.15-4.25 (m, 2H), 7.03 (s, 1H), 7.20 (d, 1H), 8.05 (d, 1H). While this data is for the methyl ester, the signals for the piperidine and pyridine rings would be expected at similar chemical shifts in the carboxylic acid, with the notable absence of the methyl ester singlet at 3.79 ppm and the presence of a broad signal for the carboxylic acid proton.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ > 160 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), while the piperidine carbons would be found in the aliphatic region (δ 20-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as experimental data for the specific compound is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.0 - 7.2 | 110 - 115 |

| Pyridine-H5 | 7.2 - 7.4 | 120 - 125 |

| Pyridine-H6 | 8.0 - 8.2 | 145 - 150 |

| Piperidine-H2ax, H6ax | 2.8 - 3.0 | 45 - 50 |

| Piperidine-H2eq, H6eq | 4.1 - 4.3 | 45 - 50 |

| Piperidine-H3ax, H5ax | 1.3 - 1.5 | 30 - 35 |

| Piperidine-H3eq, H5eq | 1.7 - 1.9 | 30 - 35 |

| Piperidine-H4 | 2.8 - 3.0 | 48 - 52 |

| Carboxyl-OH | >10 (broad) | - |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C4 | - | 140 - 145 |

| Carboxyl-C=O | - | 165 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅N₃O₂), the expected exact mass would be approximately 221.1164 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 222.1242. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO), and cleavage of the piperidine or pyridine rings.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₁H₁₆N₃O₂⁺ | 222.1242 |

| [M-H₂O+H]⁺ | C₁₁H₁₄N₃O⁺ | 204.1137 |

| [M-CO₂+H]⁺ | C₁₀H₁₆N₃⁺ | 178.1344 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine on the piperidine ring would likely be observed as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of the amine and the pyridine ring would be found in the 1000-1350 cm⁻¹ range. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Primary Amine | N-H stretch | 3300-3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 |

| C-N | C-N stretch | 1000-1350 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD).

If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. It would also reveal the conformation of the piperidine ring (likely a chair conformation) and the planarity of the isonicotinic acid moiety. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the amino group, and the pyridine nitrogen, which govern the crystal packing. Such information is invaluable for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations of 2 4 Aminopiperidin 1 Yl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. als-journal.com It has become a crucial tool in chemistry and physics for calculating the electronic structures of atoms, molecules, and solids. als-journal.com DFT studies on heterocyclic compounds, such as derivatives of pyridine (B92270), have been employed to analyze molecular structure, vibrational spectra, and energies. nih.gov For molecules similar to 2-(4-aminopiperidin-1-yl)isonicotinic acid, DFT calculations, often using basis sets like 6-311G**, can provide optimized molecular geometries and other structural parameters that are in good agreement with experimental X-ray diffraction data. nih.gov

These calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. For instance, in related isonicotinohydrazide derivatives, DFT has been used to confirm the planarity of molecular skeletons and the configuration of various functional groups. nih.gov Such studies are foundational for understanding how the molecule's structure influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The properties of these frontier orbitals are key to predicting a molecule's reactivity. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In many organic molecules, the HOMO is associated with the π-orbitals, and the LUMO with the π-orbitals, indicating that π to π transitions are often responsible for their electronic properties. researchgate.net FMO analysis can confirm that charge transfer occurs within the molecule, which is a critical aspect of its reactivity. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance in Reactivity Prediction |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity and basicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity and acidity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. researchgate.net For a compound like this compound, docking simulations can identify potential biological targets and elucidate the binding mode and affinity.

The process involves placing the ligand in the active site of a target protein and calculating the binding energy. researchgate.netnih.gov Lower binding energy values typically indicate a more stable protein-ligand complex. mdpi.com Docking studies on similar isonicotinoyl hydrazide derivatives have been used to assess their potential as inhibitors of enzymes like the main protease of COVID-19. researchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, which are essential for stabilizing the complex. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and flexibility of protein-ligand complexes over time. researchgate.net For a potential drug candidate, MD simulations are used to assess the stability of its binding to a target protein and to explore its binding kinetics. nih.govnih.gov

By simulating the molecular motions, MD can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions predicted by molecular docking. rsc.org These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to determine if the complex remains stable throughout the simulation period. nih.gov Understanding the conformational plasticity of the target protein and the binding kinetics of the ligand is of fundamental importance for biomedical research and drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. researchgate.net

For a class of compounds including derivatives of this compound, QSAR can be a valuable tool for predicting the activity of new analogs and guiding the design of more potent molecules. derpharmachemica.com The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression to build a predictive model. mdpi.comnih.gov These models can highlight which structural features are most important for the desired biological activity. researchgate.net

Prediction of Physicochemical Parameters Relevant to Biological Interaction

The biological activity of a molecule is heavily influenced by its physicochemical properties. Computational tools can predict various parameters that are relevant to a molecule's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov For this compound, predicting these parameters is a crucial step in evaluating its drug-likeness.

Key physicochemical parameters include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's rule of five to assess the potential for oral bioavailability. researchgate.net In silico prediction of these properties at an early stage helps in identifying and eliminating compounds with a low chance of success, thereby saving time and resources in the drug discovery process. nih.gov

In Vitro Biological Investigations and Mechanistic Studies of 2 4 Aminopiperidin 1 Yl Isonicotinic Acid

Enzyme Inhibition Assays and Target Identification

No specific IC₅₀ values or detailed mechanistic studies were found for 2-(4-aminopiperidin-1-yl)isonicotinic acid against the following enzyme targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

There is no available data detailing the inhibitory activity of this compound against the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

Cholinesterase (AChE, BChE) Inhibition

Research on the inhibitory effects of this compound on Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) has not been reported in the available scientific literature.

Sirtuin 1 (SIRT1) Inhibition

The potential for this compound to act as an inhibitor of Sirtuin 1 (SIRT1) has not been documented.

Cyclooxygenase-2 (COX-2) Inhibition

There are no findings available on the Cyclooxygenase-2 (COX-2) inhibitory properties of this compound.

Kinase Inhibition (e.g., VEGFR-2, EGFR, Farnesyltransferase)

No studies were identified that investigated the inhibitory activity of this compound against kinase enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), or Farnesyltransferase.

Antimicrobial Activity Studies

No data regarding the antimicrobial or antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against various microbial strains, could be located in the reviewed literature.

Antibacterial Activity

No published studies with specific data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, were found for this compound against bacterial strains.

Antifungal Activity

No published studies detailing the in vitro antifungal activity of this compound, including MIC or Minimum Fungicidal Concentration (MFC) data against fungal pathogens, were located.

Antimycobacterial Activity

While numerous derivatives of isonicotinic acid are known for their potent antimycobacterial effects, particularly against Mycobacterium tuberculosis, no specific studies evaluating the activity of this compound have been published. nih.govnih.govmdpi.comresearchgate.netnih.gov

Anti-inflammatory Pathway Modulation

There is no available research detailing how this compound may modulate anti-inflammatory pathways. Studies on nicotinic acid (a related compound) have shown it can mediate anti-inflammatory effects through GPR109A-dependent mechanisms, but this cannot be extrapolated to the subject compound without direct evidence. nih.gov

Antiviral Activity (e.g., Anti-HIV)

No specific research was found that investigates the antiviral or anti-HIV activity of this compound. While some derivatives of isoniazid (B1672263) have been screened for anti-HIV potential, data for this specific molecule is absent. researchgate.net

Cellular Mechanism of Action Elucidation

No studies on the cellular mechanism of action for this compound were found.

Autotransporter Biogenesis Inhibition

There is no published information linking this compound to the inhibition of autotransporter biogenesis in bacteria.

Lack of Publicly Available Data on In Vitro Biological Investigations of this compound

Despite a comprehensive search of publicly available scientific literature, no specific data or research findings were identified regarding the in vitro receptor binding and cellular uptake investigations of the chemical compound this compound.

Therefore, the section on "Receptor Binding and Cellular Uptake Investigations" cannot be completed at this time due to the absence of foundational research data.

Structure Activity Relationship Sar and Rational Design of 2 4 Aminopiperidin 1 Yl Isonicotinic Acid Derivatives

Impact of Substitutions on the Isonicotinic Acid Moiety

Substitutions on the pyridine (B92270) ring can dramatically alter the compound's biological profile. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and the carboxylic acid, affecting the molecule's ionization state and binding affinity. For instance, introducing a halogen or a nitro group can decrease the basicity of the pyridine nitrogen, while an amino or methoxy (B1213986) group would increase it. These modifications influence the strength of hydrogen bonds and electrostatic interactions with the target protein.

Research on analogous isonicotinic acid derivatives has shown that even minor changes to this moiety can have significant consequences. For example, in studies of isonicotinic acid hydrazide (isoniazid) analogues, substitutions on the pyridine ring were found to be critical for their antimycobacterial activity. nih.gov A systematic exploration of these substitutions is essential for optimizing the potency of 2-(4-aminopiperidin-1-yl)isonicotinic acid derivatives.

Table 1: Hypothetical Impact of Isonicotinic Acid Ring Substitutions on Target Affinity This table illustrates potential SAR trends based on general medicinal chemistry principles.

| Substitution (R) at Position X | Electronic Effect | Potential Impact on Binding | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline interaction | 150 |

| -F (Fluoro) | Electron-withdrawing (inductive) | May form specific halogen bonds or alter H-bonding | 85 |

| -Cl (Chloro) | Electron-withdrawing (inductive) | Larger size may provide better van der Waals contacts or cause steric hindrance | 110 |

| -OCH₃ (Methoxy) | Electron-donating (resonance) | Can act as H-bond acceptor; increases electron density | 200 |

| -NH₂ (Amino) | Electron-donating (resonance) | Can act as H-bond donor; significantly alters basicity | 250 |

Role of the Piperidine (B6355638) Ring Conformation and Substitution Patterns

The piperidine ring serves as a central, non-aromatic linker that correctly orients the isonicotinic acid and aminophenyl moieties in three-dimensional space. The conformational flexibility of the piperidine ring is a key determinant of biological activity. nih.gov It typically adopts a low-energy chair conformation, where substituents can be positioned in either axial or equatorial orientations. The energetic preference for a substituent to be in the equatorial position is dependent on its size.

Furthermore, substitutions on the piperidine ring itself can introduce new points of interaction with the target or create steric clashes that reduce affinity. For example, adding a methyl group could provide beneficial hydrophobic interactions or, conversely, prevent the molecule from binding if the pocket is too small.

Influence of the Amine Functionality on Biological Interactions

The 4-amino group on the piperidine ring is a crucial functional group that can significantly influence the molecule's pharmacological properties. At physiological pH, this primary amine is typically protonated (R-NH3+), allowing it to act as a strong hydrogen bond donor and to form a salt bridge or ionic bond with a negatively charged residue (e.g., aspartate or glutamate) in the target protein. nih.gov This interaction can be a primary driver of binding affinity.

The basicity of this amine can be fine-tuned through substitutions on the piperidine ring. The presence of nearby electron-withdrawing groups would decrease its pKa, making it less likely to be protonated, which could weaken a critical ionic interaction. Conversely, modifications that increase its basicity could strengthen this bond.

Structure-activity relationship studies often explore the replacement of the primary amine with secondary or tertiary amines, or with other functional groups like amides or alcohols, to probe the necessity of the hydrogen bond donating and ionic features. Such modifications help to elucidate the precise nature of the interaction between this part of the molecule and its biological target.

Table 2: Effect of Modifying the 4-Position Functional Group on Interaction Type This table provides a conceptual overview of how functional group changes could alter binding.

| Functional Group at Position 4 | Protonation at pH 7.4 | Primary Interaction Type | Potential Consequence |

|---|---|---|---|

| -NH₂ (Primary Amine) | Yes (-NH₃⁺) | Ionic bond, H-bond donor | Strong anchoring point |

| -NHCH₃ (Secondary Amine) | Yes (-NH₂CH₃⁺) | Ionic bond, H-bond donor (fewer H) | May alter vector of H-bond; added hydrophobic interaction |

| -N(CH₃)₂ (Tertiary Amine) | Yes (-NH(CH₃)₂⁺) | Ionic bond (no H-bond donation) | Loss of H-bond donation capability; increased steric bulk |

| -OH (Hydroxyl) | No | H-bond donor/acceptor | Loss of key ionic interaction; may form different H-bonds |

| -C(O)NH₂ (Amide) | No | H-bond donor/acceptor | Neutral group; different geometry and electronic character |

Design Principles for Enhanced Target Selectivity and Affinity

Achieving high selectivity and affinity is a primary goal in drug design. For derivatives of this compound, several rational design principles can be applied. nih.gov Selectivity often arises from exploiting subtle differences between the intended target and off-target proteins.

Key strategies include:

Shape Complementarity: Modifying the scaffold to better fit the unique topology of the target's binding site. This could involve adding bulky groups that clash with off-target receptors but are accommodated by the primary target.

Exploiting Unique Interactions: Introducing functional groups that can form specific interactions (e.g., halogen bonds, pi-stacking) with residues present only in the desired target.

Conformational Restriction: As discussed, rigidifying the molecule can pre-organize it into the active conformation, enhancing affinity for the target and potentially decreasing affinity for off-targets that prefer a different bound shape.

Ligand-Target Interaction Analysis and Pharmacophore Modeling

To guide the rational design of novel derivatives, computational techniques like ligand-target interaction analysis and pharmacophore modeling are invaluable. dovepress.com

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For this scaffold, a pharmacophore model would likely consist of features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A negative ionizable feature (the carboxylic acid).

A positive ionizable feature (the 4-amino group).

A hydrophobic or cyclic feature (the piperidine ring).

This model serves as a 3D query to screen virtual libraries for new compounds with diverse chemical backbones but the same essential features, or to guide the modification of the existing scaffold to better match the ideal pharmacophore. dovepress.com

Ligand-target interaction analysis , typically performed using molecular docking simulations, places the ligand into the 3D structure of the target protein. This allows for a detailed, atom-level visualization of how the ligand binds. It can predict key interactions, such as the salt bridge formed by the amino group or the hydrogen bonds involving the isonicotinic acid moiety. These simulations can rationalize existing SAR data and predict the effects of new modifications, enabling a more efficient, hypothesis-driven design cycle before undertaking chemical synthesis.

Future Research Directions and Unexplored Avenues for 2 4 Aminopiperidin 1 Yl Isonicotinic Acid

Development of Novel Synthetic Strategies for Analogues with Increased Structural Diversity

Future synthetic efforts should focus on creating a broader range of analogues of 2-(4-aminopiperidin-1-yl)isonicotinic acid to thoroughly explore the chemical space and expand structure-activity relationship (SAR) studies. Current synthetic routes can be expanded through diversity-oriented synthesis, which aims to produce a wide array of structurally distinct molecules from a common starting material. nih.govlincoln.ac.uk

Key strategies could include:

Combinatorial Chemistry: Utilizing parallel synthesis techniques to generate large libraries of analogues with variations at the 4-amino group of the piperidine (B6355638) ring and on the isonicotinic acid core.

Multi-component Reactions: Developing one-pot reactions that bring together three or more reactants to rapidly assemble complex molecules, offering an efficient route to novel scaffolds. nih.gov

Stereoselective Synthesis: Exploring stereoisomers of the 4-aminopiperidine (B84694) moiety, as different stereochemistries can significantly impact biological activity.

These approaches will be instrumental in generating a comprehensive library of compounds for biological screening.

| Synthetic Strategy | Potential Outcome | Key Advantage |

| Combinatorial Chemistry | Large libraries of analogues for high-throughput screening. | Rapid exploration of SAR. |

| Multi-component Reactions | Rapid assembly of complex and novel molecular architectures. | Increased efficiency and atom economy. |

| Stereoselective Synthesis | Access to specific stereoisomers for evaluating stereochemistry's role in biological activity. | Potential for improved potency and selectivity. |

Advanced Computational Approaches for Predictive Biological Activity Modeling

In silico methods are invaluable for prioritizing synthetic targets and gaining a deeper understanding of the molecular interactions that govern biological activity. nih.govnih.govwindows.net For this compound and its analogues, a variety of computational tools can be employed.

Future computational research should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the physicochemical properties of analogues with their biological activities. researchgate.netcolab.ws This can help in designing new compounds with enhanced potency.

Pharmacophore Modeling: Identifying the key structural features and their spatial arrangement that are essential for biological activity. This can guide the design of new molecules that retain these critical features.

Molecular Docking and Dynamics Simulations: Simulating the binding of the compounds to potential biological targets to predict binding affinities and modes of interaction. This can provide insights into the mechanism of action at a molecular level.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process.

| Computational Approach | Application | Predicted Outcome |

| QSAR Modeling | Correlate chemical structure with biological activity. | Prediction of potency for unsynthesized analogues. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Guide the design of novel active compounds. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Elucidation of potential mechanisms of action. |

Exploration of New Biological Targets and Pathways for In Vitro Modulators

A crucial area for future research is the identification of novel biological targets and pathways modulated by this compound and its derivatives. High-throughput screening (HTS) of diverse compound libraries against a wide range of biological targets is a powerful strategy for this purpose. nih.govnih.govthermofisher.com

Unexplored avenues include:

Phenotypic Screening: Testing the compound library in cell-based assays that measure a specific cellular phenotype, without prior knowledge of the molecular target. This can uncover unexpected biological activities.

Target-Based Screening: Screening against panels of known enzymes, receptors, and ion channels to identify direct molecular targets. nih.gov Libraries of kinases, G-protein coupled receptors (GPCRs), and proteases would be relevant starting points. nih.gov

Pathway Analysis: Utilizing systems biology approaches to understand how these compounds affect cellular pathways and networks, which can provide a more holistic view of their biological effects.

The discovery of novel biological targets will open up new therapeutic possibilities for this class of compounds.

Investigating Analogues with Modified Linker Regions and Scaffold Hopping

Systematic modification of the molecular scaffold is a well-established strategy in medicinal chemistry to optimize drug-like properties. For this compound, this can involve modifications to the linker region and scaffold hopping.

Linker Modification: The piperidine ring acts as a linker between the aminophenyl group and the isonicotinic acid moiety. Future research should explore the impact of altering the size, rigidity, and chemical nature of this linker on biological activity. For instance, replacing the piperidine with other cyclic or acyclic linkers could lead to improved potency or pharmacokinetic properties.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule with a structurally different one while maintaining similar biological activity. nih.gov For example, the isonicotinic acid core could be replaced with other heterocyclic systems to explore new intellectual property space and potentially improve properties such as solubility or metabolic stability. researchgate.net

These structural modifications can lead to the discovery of new chemical entities with superior therapeutic profiles.

| Modification Strategy | Rationale | Potential Improvement |

| Linker Modification | To optimize the spatial orientation of key functional groups. | Enhanced binding affinity and selectivity. |

| Scaffold Hopping | To explore novel chemical space and improve drug-like properties. | Improved ADME properties and novel intellectual property. |

Application of the Compound in Chemical Probe Development for Biological Systems

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.govpageplace.de this compound and its potent analogues could serve as a starting point for the development of such probes.

Key steps in this direction include:

Affinity Labeling: Introducing a reactive group onto the molecule that can form a covalent bond with its biological target. This allows for the identification and characterization of the target protein.

Fluorescent Labeling: Attaching a fluorescent dye to the compound to visualize its localization within cells and tissues. This can provide insights into its mechanism of action and cellular distribution.

Biotinylation: Conjugating the molecule with biotin (B1667282) to enable affinity purification of its binding partners from cell lysates. nih.gov

The development of chemical probes based on this scaffold would provide powerful tools for fundamental biological research and target discovery. olemiss.eduresearchgate.net

Q & A

Q. How to resolve discrepancies between computational predictions and experimental results?

- Methodological Answer : Reassess force field parameters in simulations (e.g., AMBER vs. CHARMM). Experimentally, verify compound purity (>95% by HPLC) and confirm stereochemistry via chiral HPLC or optical rotation. Cross-check with alternative assays (e.g., SPR vs. fluorescence polarization) to rule out methodological artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.